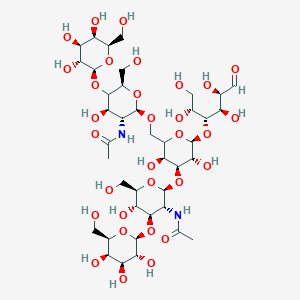

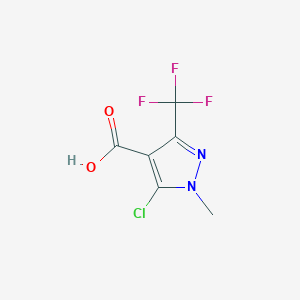

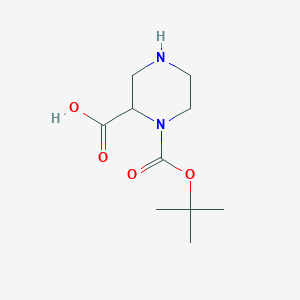

(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-dienecarboxylic acid

Vue d'ensemble

Description

L’acide (2S,3S)-trans-2,3-dihydro-3-hydroxyanthranilique est un composé chiral d’une importance considérable en chimie organique et en biochimie. Il s’agit d’un dérivé de l’acide anthranilique, caractérisé par un groupe hydroxyle et une structure dihydro. Ce composé est connu pour sa stéréochimie unique, qui joue un rôle crucial dans son comportement chimique et son activité biologique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l’acide (2S,3S)-trans-2,3-dihydro-3-hydroxyanthranilique implique généralement la réduction d’un composé précurseur. Une méthode courante est la réduction asymétrique des 2-chloro-β-cétoesters à l’aide de la réductase carbonylée provenant de Lactobacillus fermentum. Ce processus implique la préparation de bactéries modifiées contenant la réductase carbonylée, suivie de la réaction de réduction en présence de glucose déshydrogénase et d’un donneur d’hydrogène .

Méthodes de production industrielle : La production industrielle de l’acide (2S,3S)-trans-2,3-dihydro-3-hydroxyanthranilique peut être mise à l’échelle en utilisant des procédés biocatalytiques. L’utilisation de bactéries et d’enzymes modifiées permet d’obtenir une concentration élevée en substrat, une large universalité du substrat et un rendement élevé du produit, ce qui la rend adaptée à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de réactions : L’acide (2S,3S)-trans-2,3-dihydro-3-hydroxyanthranilique subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Ce composé peut être oxydé à l’aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.

Réduction : La réduction peut être réalisée en utilisant du dihydrogène en présence d’un catalyseur au palladium.

Substitution : Des réactions de substitution nucléophile peuvent avoir lieu avec des dérivés halogénés en présence d’une base comme l’hydroxyde de sodium.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des structures quinonoïdes, tandis que la réduction peut produire des dérivés complètement saturés.

Applications De Recherche Scientifique

L’acide (2S,3S)-trans-2,3-dihydro-3-hydroxyanthranilique a des applications diverses en recherche scientifique :

Chimie : Il est utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes.

Biologie : Le composé est étudié pour son rôle dans les voies métaboliques et les interactions enzymatiques.

Médecine : La recherche explore son potentiel en tant que précurseur de produits pharmaceutiques aux propriétés anti-inflammatoires et antioxydantes.

Industrie : Il est utilisé dans la production de produits chimiques fins et comme intermédiaire dans la synthèse de colorants et de pigments

Mécanisme D'action

Le mécanisme d’action de l’acide (2S,3S)-trans-2,3-dihydro-3-hydroxyanthranilique implique son interaction avec des cibles moléculaires et des voies spécifiques. Il peut agir comme un inhibiteur ou un activateur d’enzymes, selon sa configuration structurale. Le groupe hydroxyle et les centres chiraux jouent un rôle crucial dans son affinité de liaison et sa spécificité envers les protéines cibles .

Composés similaires :

- Acide (2S,3S)-2,3-dibromo-3-phénylpropanoïque

- Acide (2S,3S)-2-azanyl-3-méthyl-pentanedioïque

Comparaison : Par rapport à ces composés similaires, l’acide (2S,3S)-trans-2,3-dihydro-3-hydroxyanthranilique est unique en raison de sa stéréochimie spécifique et de la présence d’un groupe hydroxyle. Cette différence structurale confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux dans divers domaines de recherche .

Comparaison Avec Des Composés Similaires

- (2S,3S)-2,3-Dibromo-3-phenylpropanoic acid

- (2S,3S)-2-azanyl-3-methyl-pentanedioic acid

Comparison: Compared to these similar compounds, (2S,3S)-Trans-2,3-Dihydro-3-Hydroxyanthranilic Acid is unique due to its specific stereochemistry and the presence of a hydroxyl group. This structural difference imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .

Propriétés

IUPAC Name |

(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,5-6,9H,8H2,(H,10,11)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTXTLKLSHACSS-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(=C1)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@H](C(=C1)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

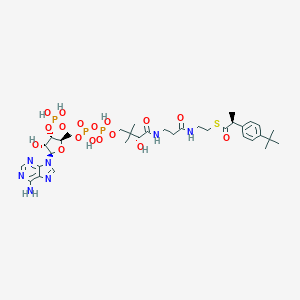

![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)

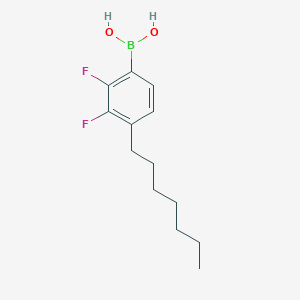

![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)